molecular formula C19H44O3Si2 B14586948 Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-64-8

Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14586948
CAS No.: 61210-64-8
M. Wt: 376.7 g/mol
InChI Key: XIZWYOQMKTTYLF-UHFFFAOYSA-N
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Description

Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound characterized by its unique structure, which includes both dimethyl and triethoxysilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:

    Temperature: 50-150°C

    Solvent: Toluene or other non-polar solvents

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Reactants: Nonylsilane, triethoxysilane, and a suitable catalyst

    Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates

    Purification: Distillation or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalysts such as cobalt(II) chloride or copper complexes.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Silanols and siloxanes

    Reduction: Reduced organic compounds and silanes

    Substitution: Functionalized silanes with various organic groups

Scientific Research Applications

Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of advanced materials, including hydrophobic coatings and adhesives.

Mechanism of Action

The mechanism of action of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silicon-hydrogen and silicon-oxygen bonds with various substrates. The compound can form stable siloxane bonds with surfaces, enhancing their hydrophobicity and chemical resistance. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxysilane
  • Triethoxysilane
  • Dimethyldiethoxysilane

Uniqueness

Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is unique due to its combination of nonyl and triethoxysilyl groups, which provide both hydrophobic and reactive functionalities. This dual functionality makes it particularly useful in applications requiring surface modification and enhanced chemical stability.

Properties

CAS No.

61210-64-8

Molecular Formula

C19H44O3Si2

Molecular Weight

376.7 g/mol

IUPAC Name

dimethyl-nonyl-(2-triethoxysilylethyl)silane

InChI

InChI=1S/C19H44O3Si2/c1-7-11-12-13-14-15-16-17-23(5,6)18-19-24(20-8-2,21-9-3)22-10-4/h7-19H2,1-6H3

InChI Key

XIZWYOQMKTTYLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](C)(C)CC[Si](OCC)(OCC)OCC

Origin of Product

United States

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